ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative with a molecular formula of C₁₄H₁₅FN₂O₂ (inferred from structural analogs in ). The compound features a pyrazole core substituted with a 4-fluorophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and an ethyl ester at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-11(15)6-8-12/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPEHMOMPCHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175032 | |
| Record name | Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477710-46-6 | |
| Record name | Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477710-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with acetylacetone in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring structure is known to interact with various biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate with structurally analogous pyrazole derivatives, focusing on substituent effects, molecular properties, and regulatory status:
Substituent Effects on Physicochemical Properties
This aligns with principles from conceptual DFT, where electronegative substituents influence reactivity indices () . Bromophenyl analogs () exhibit higher molecular weights and polarizability due to bromine’s larger atomic radius, which may affect solubility and bioavailability.
Structural Stability :
- Crystallographic studies of N-substituted pyrazolines () confirm that bulky substituents (e.g., 4-bromophenyl) can induce steric strain, whereas smaller groups like fluorine optimize packing efficiency .
Regulatory and Commercial Status: The 4-methoxyphenyl variant (CAS 849416-70-2) is commercially available, while the dichlorophenyl derivative is marketed for research at premium prices () . Limited regulatory data exist for the target compound, but analogs like the bromophenyl variant lack significant ECHA listings () .
Critical Analysis of Data Gaps
Crystallographic Data : The target compound’s crystal structure remains uncharacterized, though SHELX-based refinements () are standard for such analyses .
Ecotoxicity and Degradation : Ecological data (e.g., persistence, bioaccumulation) are unavailable for most analogs, highlighting a need for further study () .
Biological Activity
Ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H15FN2O2
- CAS Number : 477710-46-6
This compound features a pyrazole ring substituted with a fluorophenyl group and an ethyl ester, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chalcone : Reaction of 4-fluorobenzaldehyde with acetylacetone in the presence of a base.
- Cyclization : The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
- Esterification : The final step involves esterification with ethyl chloroformate to yield the desired compound .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 0.25 | 0.50 |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, which is promising for its potential use in antimicrobial therapies .
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects. This compound has been tested in models of inflammation, showing a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. Notably, it demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| Hep-2 | 3.25 |
These findings indicate that the compound can inhibit cancer cell growth effectively .
Study on Antimicrobial Efficacy
A comparative study on various pyrazole derivatives highlighted that this compound exhibited superior antimicrobial properties compared to other derivatives tested. The study emphasized the importance of the fluorine substituent in enhancing biological activity .
Study on Anticancer Properties
In another study focusing on anticancer activity, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it could be developed as a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted hydrazines or phenylhydrazines. Critical parameters include:
- Reagent Ratios : Stoichiometric balance between carbonyl precursors and hydrazines to avoid side reactions (e.g., over-alkylation).
- Reaction Conditions : Temperature control (e.g., 80–100°C in polar aprotic solvents like DMF or N,N-dimethylacetamide) to ensure regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this pyrazole derivative?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group, C-F stretch at 1220–1150 cm⁻¹) .
- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-fluorophenyl group, methyl protons at δ 2.1–2.5 ppm) .
- XRD : Determines crystal structure and validates regiochemistry via unit cell parameters (e.g., monoclinic systems common for pyrazoles) .
Q. How can researchers assess the hydrolytic stability of the ester group under physiological conditions?
- Methodological Answer :
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
- Kinetic Analysis : Calculate half-life () using first-order kinetics. Esters with electron-withdrawing groups (e.g., 4-fluorophenyl) often exhibit slower hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in regiochemical assignments between computational and experimental data?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G**) with experimental XRD data to validate substituent positions .
- NOESY NMR : Detects spatial proximity between protons (e.g., methyl groups and fluorophenyl ring) to confirm regiochemistry .
Q. How can the compound’s bioactivity be evaluated against conflicting reports of pyrazole derivatives’ pharmacological effects?
- Methodological Answer :
- Targeted Assays : Screen for specific activities (e.g., COX-2 inhibition for anti-inflammatory potential) using enzyme-linked immunosorbent assays (ELISA).
- Dose-Response Studies : Compare IC values with structurally similar analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .
Q. What experimental designs mitigate side reactions during functionalization of the pyrazole core?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during triazole or thiazole hybrid synthesis .
- Catalytic Systems : Employ Pd/C or Cu(I) catalysts for cross-coupling reactions to enhance selectivity (e.g., Suzuki-Miyaura for aryl additions) .
Q. How do computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases or GPCRs), focusing on hydrogen bonding with the ester carbonyl and hydrophobic interactions with fluorophenyl/methyl groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
